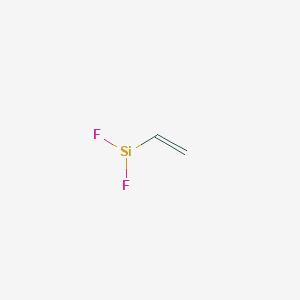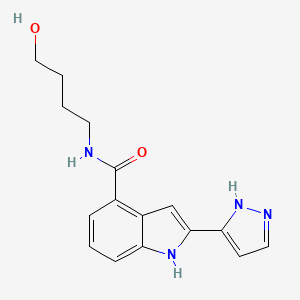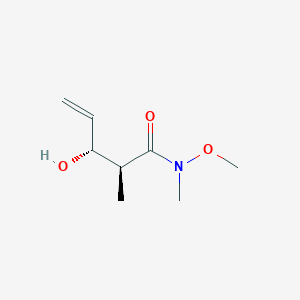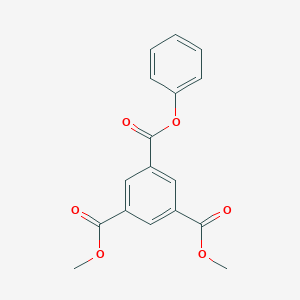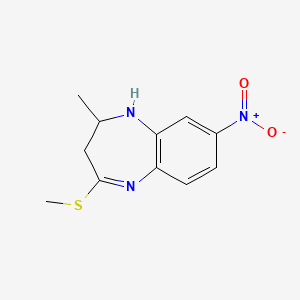
2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The presence of a nitro group and a methylsulfanyl group in this compound suggests potential unique biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-(methylsulfanyl)aniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized under acidic conditions to form the desired benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other benzodiazepines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, similar to other benzodiazepines.
Pathways Involved: The binding to GABA receptors enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, the nitro and methylsulfanyl groups may contribute to unique interactions with other biological targets, potentially leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Nitrazepam: Another benzodiazepine with hypnotic and anticonvulsant effects.
Clonazepam: Used for its anticonvulsant and anxiolytic properties.
Uniqueness
2-Methyl-4-(methylsulfanyl)-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of both a nitro group and a methylsulfanyl group. These functional groups may impart distinct chemical reactivity and biological activities compared to other benzodiazepines. The combination of these groups in the benzodiazepine scaffold could lead to novel pharmacological properties and potential therapeutic applications.
Properties
CAS No. |
500574-41-4 |
|---|---|
Molecular Formula |
C11H13N3O2S |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
2-methyl-4-methylsulfanyl-8-nitro-2,3-dihydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H13N3O2S/c1-7-5-11(17-2)13-9-4-3-8(14(15)16)6-10(9)12-7/h3-4,6-7,12H,5H2,1-2H3 |
InChI Key |
IITLNYUZEPGUGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NC2=C(N1)C=C(C=C2)[N+](=O)[O-])SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



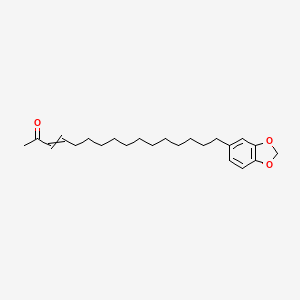
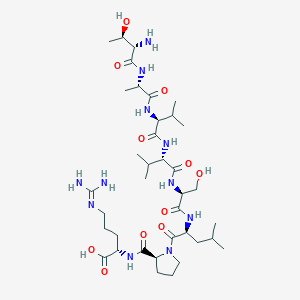
![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
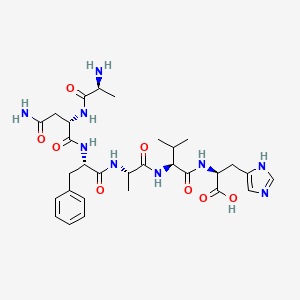
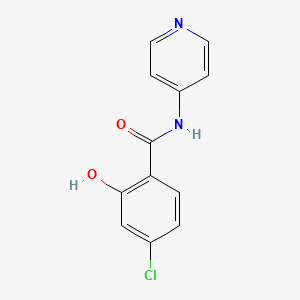

![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)

